

# Physicochemical Properties of Tripelennamine Citrate: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Tripelennamine Citrate*

Cat. No.: *B1214372*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Tripelennamine Citrate** for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for further research and development activities involving this compound.

## Chemical and Physical Properties

**Tripelennamine Citrate** is the citrate salt of Tripelennamine, an ethylenediamine derivative and a first-generation antihistamine. Understanding its fundamental physicochemical characteristics is crucial for formulation development, pharmacokinetic studies, and mechanism of action investigations.

## Chemical Structure

The chemical structure of **Tripelennamine Citrate** consists of the active moiety, Tripelennamine, and citric acid.

**Tripelennamine Citrate:**

- Molecular Formula:  $C_{22}H_{29}N_3O_7$ <sup>[1][2]</sup>

- IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid[1][2]
- CAS Number: 6138-56-3[1]

Tripelennamine (Active Moiety):

- Molecular Formula: C<sub>16</sub>H<sub>21</sub>N<sub>3</sub>[3]
- IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

## Quantitative Physicochemical Data

A summary of the key physicochemical properties of **Tripelennamine Citrate** and its active moiety, Tripelennamine, is presented in the tables below for easy reference and comparison.

Property	Value	Source
Molecular Weight	447.5 g/mol	PubChem[1][2]
Melting Point	106-110 °C	ChemicalBook
Solubility	Freely soluble in water and alcohol.	
Appearance	White crystalline powder	
pH (1% aqueous solution)	4.25	

Table 1: Physicochemical Properties of **Tripelennamine Citrate**

Property	Value	Source
Molecular Weight	255.36 g/mol	PubChem[3]
Boiling Point	185-190 °C at 1.7 mmHg	
logP (Octanol-Water Partition Coefficient)	3.3	DrugBank
pKa (Strongest Basic)	8.76	DrugBank
Appearance	Yellow oil	

Table 2: Physicochemical Properties of Tripelelnamine (Active Moiety)

## Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid oral drug substance like **Tripelelnamine Citrate**.

### Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method for determining the melting point of a powdered substance.[4][5][6][7][8]

Methodology:

- **Sample Preparation:** Ensure the **Tripelelnamine Citrate** sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2-4 mm.[6]
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Heating:** The substance is heated at a constant rate. For an unknown substance, a preliminary rapid heating can determine an approximate melting range. For a more precise measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 15-20°C below the expected melting point.

- Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid. For pure substances, this range is typically narrow.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.<sup>[9][10]</sup>

Methodology:

- Preparation: Add an excess amount of **Tripelennamine Citrate** to a known volume of the solvent (e.g., distilled water, phosphate buffer at a specific pH) in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the solid by centrifugation or filtration.
- Quantification: The concentration of **Tripelennamine Citrate** in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.<sup>[11][12][13][14][15]</sup>

Methodology:

- Solution Preparation: Dissolve a precisely weighed amount of **Tripelennamine Citrate** in a suitable solvent (e.g., water or a water-methanol mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

## logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method as described in OECD guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

### Methodology:

- **Phase Preparation:** n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.
- **Partitioning:** A known amount of Tripelennamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.
- **Equilibration:** The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
- **Phase Separation:** The two phases are separated by centrifugation.
- **Quantification:** The concentration of Tripelennamine in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

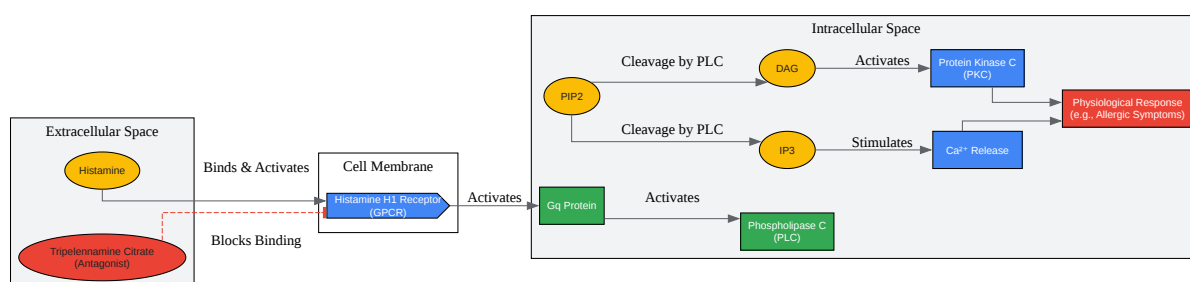
## Mechanism of Action and Signaling Pathway

Tripelennamine is a histamine H1 receptor antagonist.[\[21\]](#) It exerts its effects by competitively blocking the binding of histamine to H1 receptors on effector cells. This action prevents the

downstream signaling cascade that leads to the symptoms of an allergic reaction.

## Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve irritation. Tripeleennamine, by blocking the initial binding of histamine, inhibits this entire cascade.[22][23]

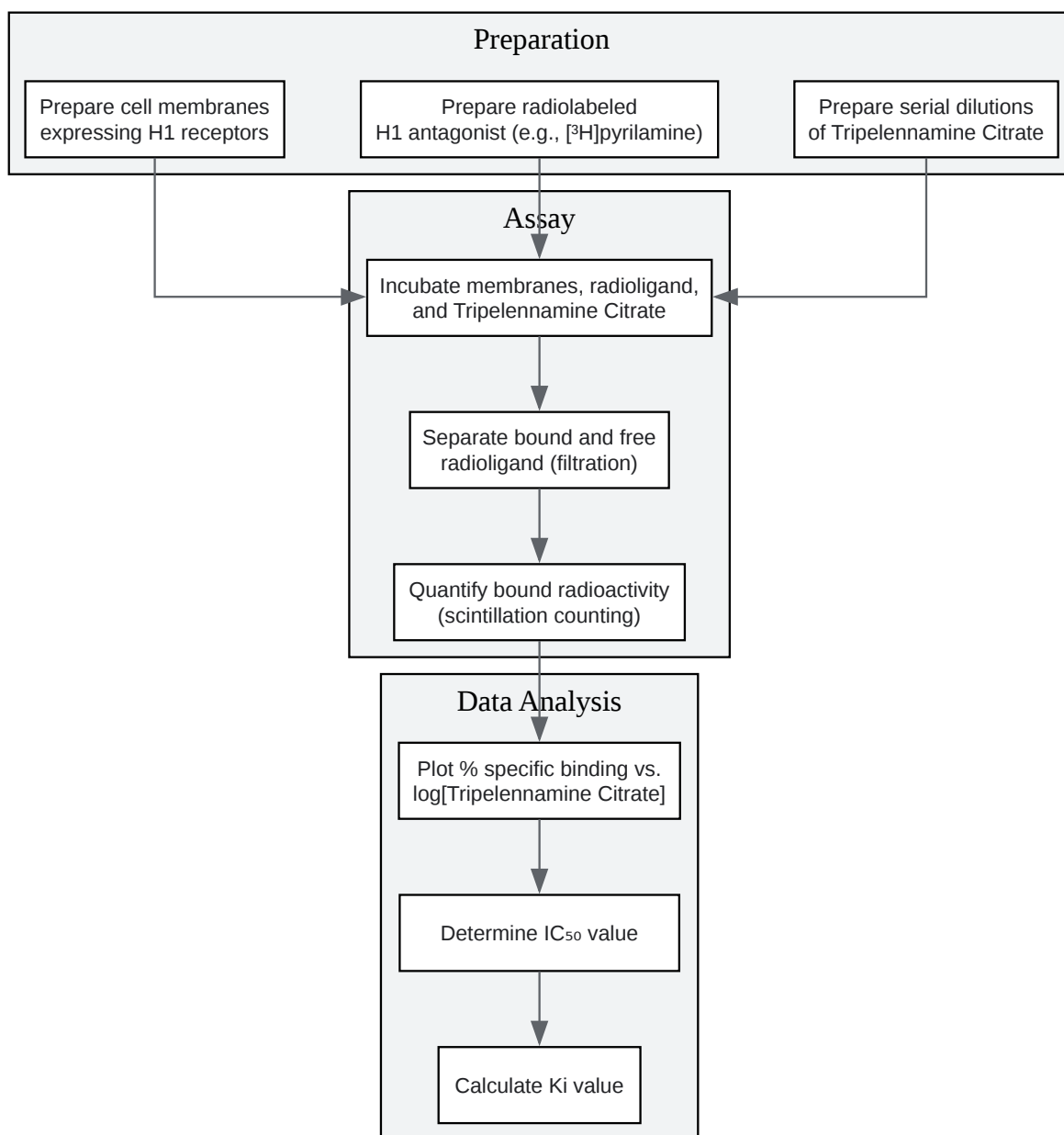


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Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by **Tripeleennamine Citrate**.

## Experimental Workflow for In Vitro Receptor Binding Assay

To experimentally verify the antagonist activity of **Tripelennamine Citrate** at the H1 receptor, a competitive radioligand binding assay can be performed.



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Caption: Workflow for an In Vitro H1 Receptor Competitive Binding Assay.

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